molecular formula C11H13IO2 B12975223 Ethyl 2-(3-iodo-5-methylphenyl)acetate

Ethyl 2-(3-iodo-5-methylphenyl)acetate

Cat. No.: B12975223
M. Wt: 304.12 g/mol
InChI Key: JAFYEAUQJNZDER-UHFFFAOYSA-N
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Description

Ethyl 2-(3-iodo-5-methylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with iodine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-iodo-5-methylphenyl)acetate typically involves the esterification of 2-(3-iodo-5-methylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-iodo-5-methylphenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the methyl group.

Major Products Formed

    Substitution: Products such as 2-(3-azido-5-methylphenyl)acetate or 2-(3-cyano-5-methylphenyl)acetate.

    Reduction: 2-(3-iodo-5-methylphenyl)ethanol.

    Oxidation: 2-(3-iodo-5-carboxyphenyl)acetate.

Scientific Research Applications

Ethyl 2-(3-iodo-5-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-iodo-5-methylphenyl)acetate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-bromo-5-methylphenyl)acetate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 2-(3-chloro-5-methylphenyl)acetate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 2-(3-fluoro-5-methylphenyl)acetate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Ethyl 2-(3-iodo-5-methylphenyl)acetate is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens may not. The larger atomic size and higher reactivity of iodine make this compound particularly useful in certain synthetic applications.

Properties

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

ethyl 2-(3-iodo-5-methylphenyl)acetate

InChI

InChI=1S/C11H13IO2/c1-3-14-11(13)7-9-4-8(2)5-10(12)6-9/h4-6H,3,7H2,1-2H3

InChI Key

JAFYEAUQJNZDER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)C)I

Origin of Product

United States

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